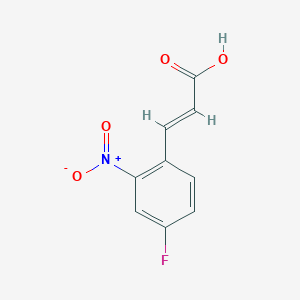
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
Descripción general
Descripción
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C9H6FNO4 and its molecular weight is 211.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoalignment of Nematic Liquid Crystals
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid derivatives, specifically those containing thiophene-based prop-2-enoates, have been found to promote excellent photoalignment of nematic liquid crystals. This effect is influenced by the number and disposition of fluoro-substituents and the attachment position of the terminal thiophene moiety. These materials demonstrate potential applications in liquid crystal displays (LCDs) due to their superior photoalignment capabilities (Hegde et al., 2013).
Corrosion Inhibition on Mild Steel
A derivative of this compound, specifically (2E)-2-(acetylamino)-3-(4-nitrophenyl) prop-2-enoic acid, has been synthesized and characterized for its use as a novel inhibitor for corrosion of mild steel in acidic environments. This compound, along with 4-nitrobenzaldehyde, has shown excellent protection performance with corrosion inhibition efficiency values of 94% and 84%, respectively. Their application demonstrates a potential for protecting industrial metal surfaces against corrosion (Arrousse et al., 2020).
Liquid Crystal Display Technologies
The research on thiophene-based prop-2-enoates, including those with fluoro-substituted phenyl groups, underscores their utility in enhancing the photoalignment process of liquid crystals. This property is crucial for the development and optimization of liquid crystal display technologies, offering a pathway to creating more efficient and durable displays (Hegde et al., 2013).
Propiedades
IUPAC Name |
(E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXINQZTGUTIDC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




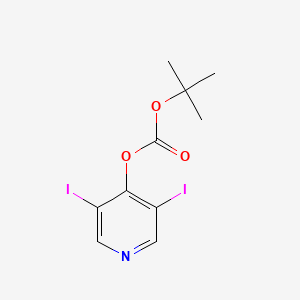
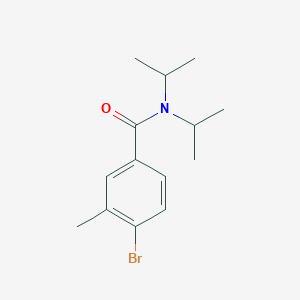
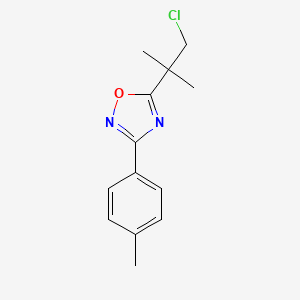

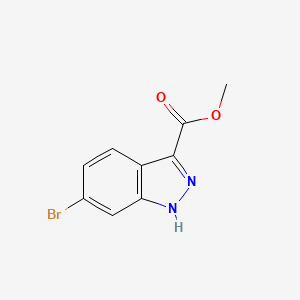
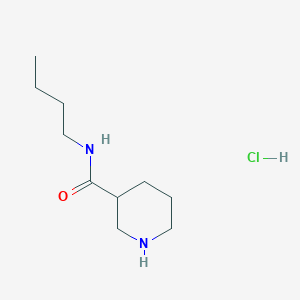
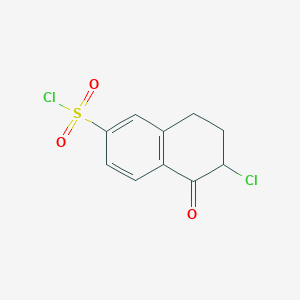
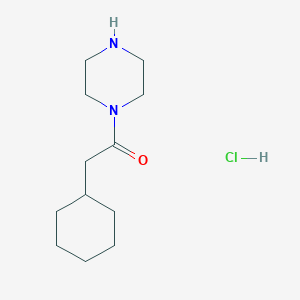


![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1462937.png)

